

# Advanced Crystallographic Guide: Sodium Sulfide Nonahydrate ( )

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## Compound of Interest

Compound Name: Sodium sulfide nonahydrate

CAS No.: 1313-84-4

Cat. No.: B103938

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## Executive Summary

### Sodium Sulfide Nonahydrate ( )

) is the thermodynamically stable form of sodium sulfide at ambient conditions. While often treated merely as a sulfur source in drug development (e.g., for heavy metal scavenging or thio-substitution), its structural integrity is critical. The compound is not a simple loose aggregate of water and salt but a complex coordination polymer. Understanding its specific lattice parameters and hydrogen-bonding network is essential for distinguishing it from lower hydrates (like the pentahydrate) which alter stoichiometric calculations in precision synthesis.

**Critical Insight:** Contrary to some simplified commercial descriptions, the nonahydrate is a distinct crystalline phase, though it is prone to incongruent melting at

C, where it can deceptively appear as a "mixture" of liquid and lower hydrates.

## Crystallographic Profile

The definitive crystal structure was established by Bedlivy and Preisinger.[1] Unlike the antifluorite structure of the anhydrous salt, the nonahydrate crystallizes in a tetragonal system

dominated by a massive water network.

### Table 1: Lattice Parameters and Crystal Data

Parameter	Value	Unit
Formula		-
Crystal System	Tetragonal	-
Space Group	(No. 92)	-
Lattice Constant		Å
Lattice Constant		Å
Cell Volume ( )		Å <sup>3</sup>
Formula Units ( )	4	-
Calculated Density		g/cm <sup>3</sup>
Coordination (Na)	Octahedral	-

“

*Note: The enantiomorphic space group*

is structurally equivalent. The data above reflects the standard setting used in diffraction databases (ICSD/CSD).

## Comparative Phase Metrics

To validate the nonhydrate phase against potential degradation products, compare experimental XRD data against these reference values:

Phase	Space Group	Lattice (Å)	Lattice (Å)	Lattice (Å)	Stability Limit
		9.331	9.331	12.850	C
	(Ortho)	6.476	12.536	8.686	C
(Anhydrous)	(Cubic)	6.526	6.526	6.526	High Temp

## Structural Analysis & Coordination Chemistry

The structure of

is unique because the

and

ions are completely separated by the water network. There are no direct Na-S contacts.

### The Cationic Substructure:

The sodium ions are hexacoordinated by water molecules, forming slightly distorted octahedra.

- Helical Chains: These

octahedra share edges to form spiral chains winding along the tetragonal

-axis.

- Implication: This "water-wrapped" cation structure explains the salt's extreme hygroscopicity and low melting point. The lattice energy is dominated by hydrogen bonds rather than strong ionic coulombic forces.

### The Anionic Substructure: Solvated Sulfide

The sulfide ion (

) is not directly coordinated to sodium. Instead, it sits in a cavity formed by the water network.

- H-Bonding: Each

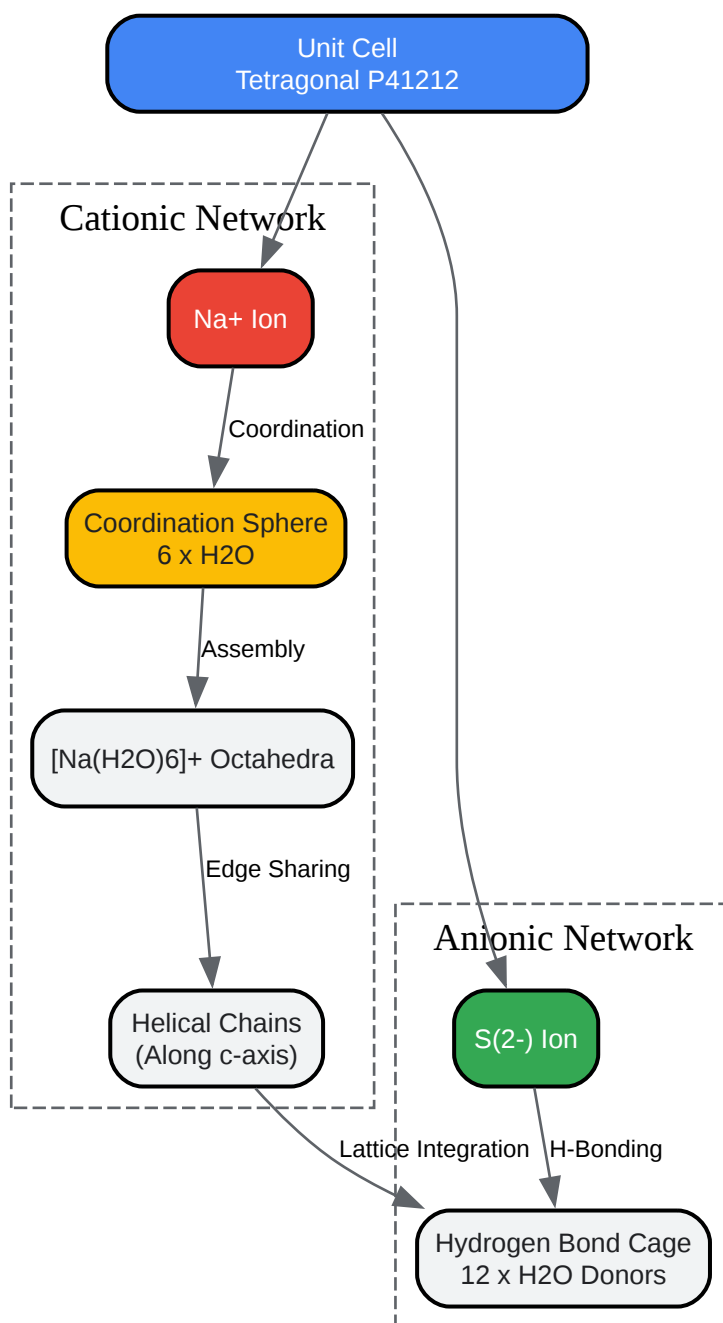
is hydrogen-bonded to 12 water molecules.<sup>[2]</sup>

- Reactivity: Because the sulfide is stabilized only by H-bonds, it is highly labile. Upon dissolution, the "naked"

is rapidly available, making it a potent nucleophile but also susceptible to immediate oxidation if the water shell is disrupted.

## Structural Visualization

The following diagram illustrates the hierarchical organization of the crystal lattice, highlighting the separation of ions by the water matrix.



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Figure 1: Hierarchical crystal assembly of

, showing the isolation of sulfide ions by the hydrated sodium chains.

## Phase Stability & Experimental Validation

For pharmaceutical applications, ensuring the material is

and not a degraded mixture is vital for accurate stoichiometry.

## The "Mixture" Controversy

While definitive crystallographic work (Bedlvy) confirms the nonahydrate phase, thermodynamic studies (e.g., De Boer) have suggested that under certain storage conditions (fluctuating T/RH), the material behaves as a mixture of

and lower hydrates due to slow dehydration kinetics.

- Mechanism:
- Risk: If the material melts in its own water of crystallization (incongruent melting), it resolidifies as a heterogeneous mixture, leading to dosing errors.

## Protocol: Self-Validating Purity Check

Use this workflow to verify the integrity of your sodium sulfide reagent before critical synthesis steps.

### Step 1: Visual Inspection

- Pass: Colorless to slightly yellow, well-defined tetragonal prisms.
- Fail: Wet sludge (deliquescence), white powder coating (efflorescence/oxidation), or deep yellow/orange clumps (polysulfide formation).

### Step 2: Thermal Gravimetric Analysis (TGA)

Run TGA from

C to

C at

C/min under

- Criterion: You must observe a distinct mass loss step corresponding to 4 water molecules first (transition to pentahydrate), followed by the remaining water.

- Calculation: Theoretical mass loss for

is 67.5%. If loss is

, the sample has partially dehydrated.

### Step 3: XRD Confirmation (Gold Standard)

If the batch is critical (e.g., GMP synthesis), perform Powder XRD.

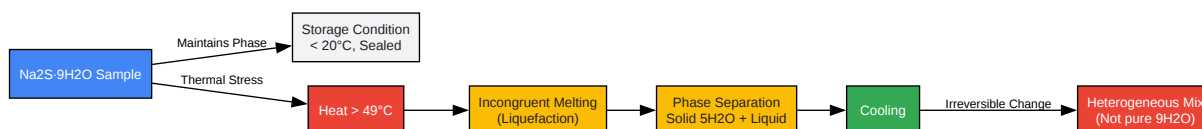
- Target: Look for the characteristic low-angle peaks of the Tetragonal phase.

- Warning: The presence of peaks at

values corresponding to the Orthorhombic

phase indicates degradation.

### Stability Workflow Diagram



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Figure 2: Phase stability pathway showing the irreversible formation of heterogeneous mixtures upon overheating.

### Handling & Safety (E-E-A-T)

- Corrosivity: The high water content hydrolyzes the sulfide, creating a microscopic surface layer of

and

. This makes the crystals extremely caustic to skin and glass. Use PTFE or polypropylene containers; avoid ground glass joints which will seize.

- Incompatibility: Never store near acids. Even weak acids will displace the equilibrium, releasing lethal

gas.

- Oxidation: The surface turns yellow/brown upon oxidation to polysulfides ( ) and thiosulfates. Store under Argon/Nitrogen for analytical precision.

## References

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